molecular formula C8H2Cl2F2N2 B1387685 2,4-Dichloro-6,7-difluoroquinazoline CAS No. 774212-69-0

2,4-Dichloro-6,7-difluoroquinazoline

Cat. No.: B1387685
CAS No.: 774212-69-0
M. Wt: 235.01 g/mol
InChI Key: OZRYUGTYKIGKMD-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-difluoroquinazoline is a chemical compound with the molecular formula C8H2Cl2F2N2. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-difluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydride, dimethylformamide (DMF), and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,4-Dichloro-6,7-difluoroquinazoline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-difluoroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2-chloro-4,6,7-trimethoxyquinazoline
  • 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone

Uniqueness

2,4-Dichloro-6,7-difluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other quinazoline derivatives that may only contain chlorine or methoxy groups .

Properties

IUPAC Name

2,4-dichloro-6,7-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F2N2/c9-7-3-1-4(11)5(12)2-6(3)13-8(10)14-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRYUGTYKIGKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653117
Record name 2,4-Dichloro-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774212-69-0
Record name 2,4-Dichloro-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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